molecular formula C25H22ClN3O2S B11599338 2-{3-[2-(4-Chlorophenyl)ethyl]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-YL}-N-phenylacetamide

2-{3-[2-(4-Chlorophenyl)ethyl]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-YL}-N-phenylacetamide

Cat. No.: B11599338
M. Wt: 464.0 g/mol
InChI Key: MSKVVZWDBGJKED-UHFFFAOYSA-N
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Description

2-{3-[2-(4-Chlorophenyl)ethyl]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-YL}-N-phenylacetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorophenyl group, a phenyl group, and an imidazolidinone ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[2-(4-Chlorophenyl)ethyl]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-YL}-N-phenylacetamide typically involves multiple steps, including the formation of the imidazolidinone ring and the introduction of the chlorophenyl and phenyl groups. Common reagents used in the synthesis include chlorophenyl ethyl ketone, phenyl isocyanate, and thiourea. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-{3-[2-(4-Chlorophenyl)ethyl]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-YL}-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

2-{3-[2-(4-Chlorophenyl)ethyl]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-YL}-N-phenylacetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{3-[2-(4-Chlorophenyl)ethyl]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-YL}-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or modulate receptor function by binding to receptor sites. The pathways involved may include signal transduction pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-{3-[2-(4-Bromophenyl)ethyl]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-YL}-N-phenylacetamide
  • 2-{3-[2-(4-Fluorophenyl)ethyl]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-YL}-N-phenylacetamide

Uniqueness

The uniqueness of 2-{3-[2-(4-Chlorophenyl)ethyl]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-YL}-N-phenylacetamide lies in its specific substitution pattern and the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H22ClN3O2S

Molecular Weight

464.0 g/mol

IUPAC Name

2-[3-[2-(4-chlorophenyl)ethyl]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl]-N-phenylacetamide

InChI

InChI=1S/C25H22ClN3O2S/c26-19-13-11-18(12-14-19)15-16-28-22(17-23(30)27-20-7-3-1-4-8-20)24(31)29(25(28)32)21-9-5-2-6-10-21/h1-14,22H,15-17H2,(H,27,30)

InChI Key

MSKVVZWDBGJKED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCC3=CC=C(C=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

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